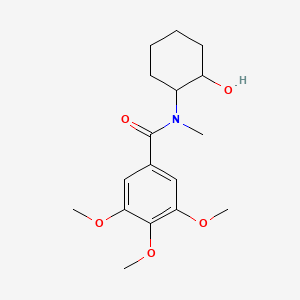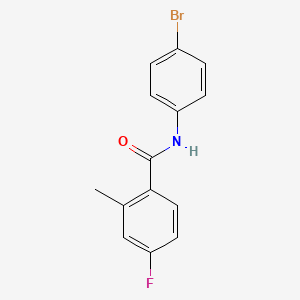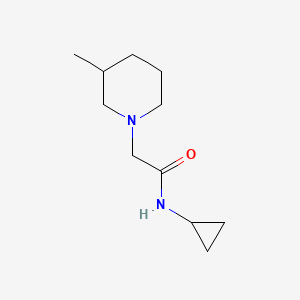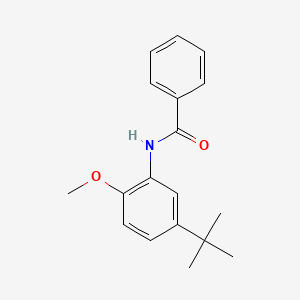
N-(2-hydroxycyclohexyl)-3,4,5-trimethoxy-N-methylbenzamide
Overview
Description
N-(2-hydroxycyclohexyl)-3,4,5-trimethoxy-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclohexyl ring substituted with a hydroxy group, a benzamide moiety with three methoxy groups, and a methyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclohexyl)-3,4,5-trimethoxy-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylcyclohexylamine to form the benzamide core.
Hydroxylation of the Cyclohexyl Ring: The cyclohexyl ring is hydroxylated using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclohexyl)-3,4,5-trimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of the corresponding amine
Substitution: Formation of alkylated derivatives
Scientific Research Applications
N-(2-hydroxycyclohexyl)-3,4,5-trimethoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclohexyl)-3,4,5-trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group on the cyclohexyl ring and the methoxy groups on the benzene ring contribute to its binding affinity and specificity towards certain enzymes or receptors. This compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxycyclohexyl)valiolamine: Similar structure with a hydroxycyclohexyl group, but different functional groups on the benzene ring.
N,N′-bis(2-hydroxycyclohexyl)ethane-1,2-diamine: Contains two hydroxycyclohexyl groups and an ethane-1,2-diamine core.
Uniqueness
N-(2-hydroxycyclohexyl)-3,4,5-trimethoxy-N-methylbenzamide is unique due to the presence of three methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-3,4,5-trimethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-18(12-7-5-6-8-13(12)19)17(20)11-9-14(21-2)16(23-4)15(10-11)22-3/h9-10,12-13,19H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSUDUIMROVMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[N-(benzenesulfonyl)-4-ethylanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4817284.png)
![N-(2,4-difluorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4817306.png)
![3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE](/img/structure/B4817313.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide](/img/structure/B4817317.png)
![3-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4817323.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4817326.png)
![3-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4817333.png)
![4-[ethyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4817335.png)
![(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4817340.png)
![{5-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B4817347.png)
![N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE](/img/structure/B4817351.png)

